molecular formula C8H15F2N B2922035 2-(2,2-Difluorocyclopentyl)propan-1-amine CAS No. 2248387-68-8

2-(2,2-Difluorocyclopentyl)propan-1-amine

Cat. No.: B2922035
CAS No.: 2248387-68-8
M. Wt: 163.212
InChI Key: ZBNJOSGVCKNFTL-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)propan-1-amine is a chemical compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopentyl)propan-1-amine typically involves the introduction of the difluorocyclopentyl group onto a propan-1-amine scaffold. One common method involves the use of difluorocyclopentyl bromide as a starting material, which undergoes nucleophilic substitution with propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Difluorocyclopentyl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopentyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)propan-1-amine
  • 2-(2,2-Difluorocyclohexyl)propan-1-amine
  • 2-(2,2-Difluorocyclobutyl)propan-1-amine

Uniqueness

2-(2,2-Difluorocyclopentyl)propan-1-amine is unique due to the specific size and conformation of the difluorocyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and stability.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJOSGVCKNFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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